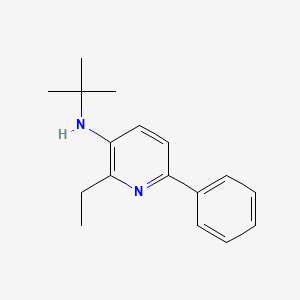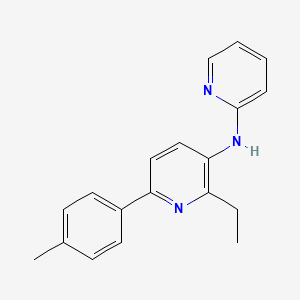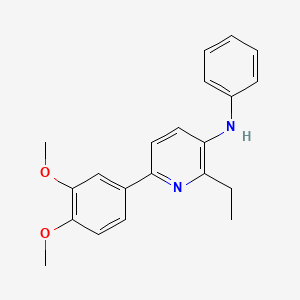
2-Ethyl-3-phenylamino-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-phenylamino-pyridine is a heterocyclic aromatic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of both ethyl and phenylamino groups in the pyridine ring enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-phenylamino-pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylpyridine with aniline in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with a solvent such as ethanol or toluene. The reaction mechanism involves the nucleophilic substitution of the hydrogen atom at the 3-position of the pyridine ring by the phenylamino group.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of catalyst, solvent, and reaction conditions is optimized to maximize yield and minimize by-products. Common catalysts used in industrial processes include palladium or nickel-based catalysts. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials.
化学反应分析
Types of Reactions
2-Ethyl-3-phenylamino-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Electrophilic reagents such as halogens, nitro groups; reactions are often conducted in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated pyridine rings.
Substitution: Introduction of various functional groups at the pyridine ring.
科学研究应用
2-Ethyl-3-phenylamino-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Ethyl-3-phenylamino-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its application.
相似化合物的比较
Similar Compounds
2-Ethylpyridine: Lacks the phenylamino group, resulting in different chemical reactivity and biological activity.
3-Phenylamino-pyridine: Lacks the ethyl group, which may affect its solubility and interaction with biological targets.
2-Methyl-3-phenylamino-pyridine: Similar structure but with a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
Uniqueness
2-Ethyl-3-phenylamino-pyridine is unique due to the presence of both ethyl and phenylamino groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various applications, making it a valuable target for further research and development.
属性
IUPAC Name |
2-ethyl-N-phenylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-12-13(9-6-10-14-12)15-11-7-4-3-5-8-11/h3-10,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWFVHINRVFHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














